2-[Amino(4-pyridinyl)methylene]malononitrile
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Overview
Description
2-[Amino(4-pyridinyl)methylene]malononitrile is a biochemical used in proteomics research . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a melting point range of 228 - 230 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, which are structurally similar to "2-[Amino(4-pyridinyl)methylene]malononitrile," have shown significant effectiveness as corrosion inhibitors. These compounds form stable chelating complexes with metallic surfaces, protecting them from corrosion. The presence of polar substituents like amino groups enhances their adsorption and inhibitory performance (C. Verma, M. Quraishi, E. Ebenso, 2020).
Synthesis of Heterocycles
The compound and its derivatives are valuable building blocks in the synthesis of various heterocyclic compounds. They are involved in the preparation of pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, highlighting their versatility in organic synthesis. This utility underscores the importance of such compounds in the development of new materials and pharmaceuticals (M. A. Gomaa, H. Ali, 2020).
Understanding Chemical Reactions
Research has uncovered new rearrangements and corrected previously misassigned structures of molecules related to "this compound," providing insights into the mechanisms of complex chemical reactions. This work contributes to a deeper understanding of synthetic pathways and the development of more efficient synthetic methods (M. Moustafa, S. Al-Mousawi, M. H. Elnagdi, H. El‐Seedi, 2017).
Safety and Hazards
The compound is associated with several hazard statements: H302, H312, H332 . These codes correspond to specific hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-[amino(pyridin-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUODAMLZRAADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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